3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
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Overview
Description
3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a complex organic compound that belongs to the class of imidazo[1,5-b][1,2,4]triazole derivatives. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a fluorophenyl group, and a dihydroimidazo[1,5-b][1,2,4]triazole core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and a suitable carbonyl compound to yield the desired imidazo[1,5-b][1,2,4]triazole derivative. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-6-(4-chlorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
- 3-(2-chlorobenzyl)-6-(4-methylphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
- 3-(2-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
Uniqueness
The uniqueness of 3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both chlorobenzyl and fluorophenyl groups can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile .
Properties
Molecular Formula |
C17H12ClFN4O2 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C17H12ClFN4O2/c18-14-4-2-1-3-11(14)9-22-16(24)20-15-10-21(17(25)23(15)22)13-7-5-12(19)6-8-13/h1-8H,9-10H2 |
InChI Key |
QLNDDZOPCDRHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=O)N(N2C(=O)N1C3=CC=C(C=C3)F)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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